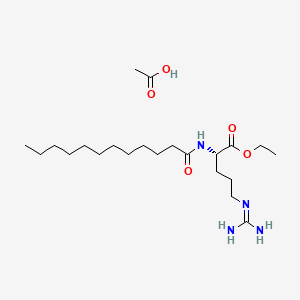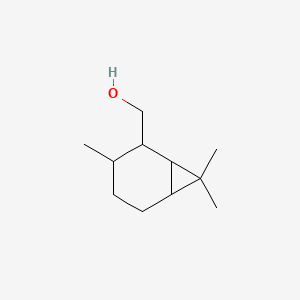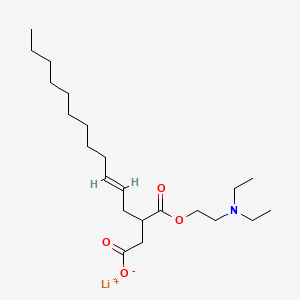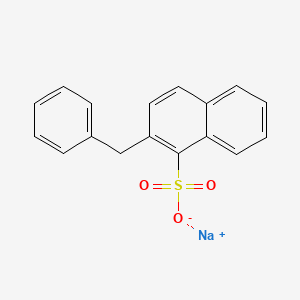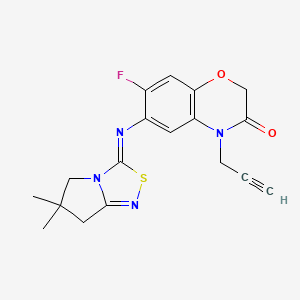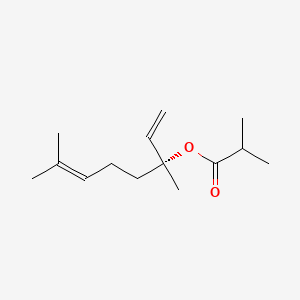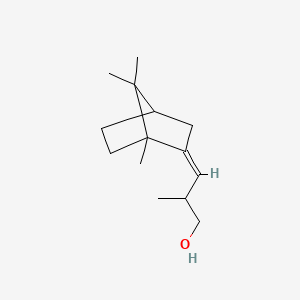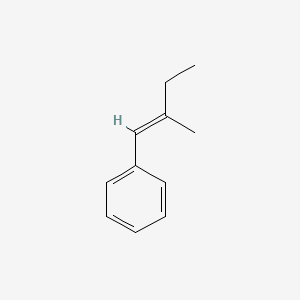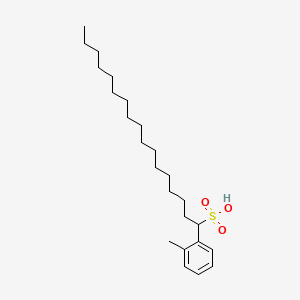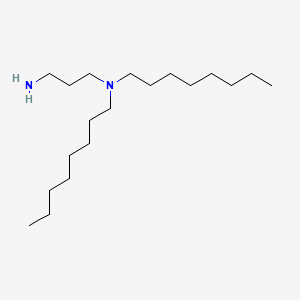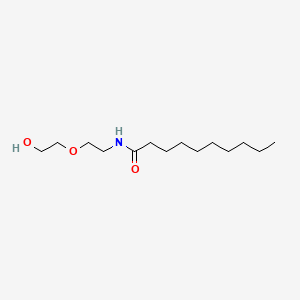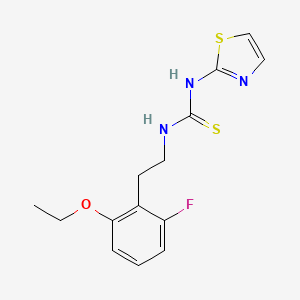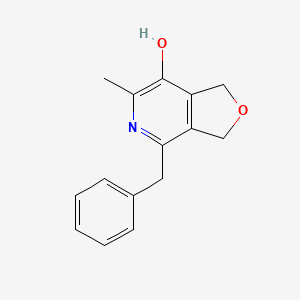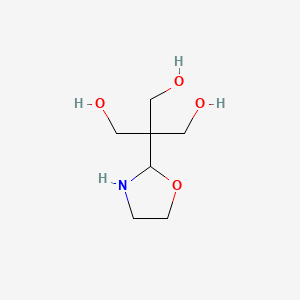
2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol is a chemical compound that features both hydroxymethyl and oxazolidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol typically involves the reaction of an appropriate oxazolidine derivative with formaldehyde under controlled conditions. The reaction may require specific catalysts or solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinyl group can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxymethyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving oxazolidinyl and hydroxymethyl groups.
Medicine
Industry
In the industrial sector, this compound might be used in the production of polymers, resins, or other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism of action for 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)ethanol
- 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)butane-1,3-diol
Uniqueness
Compared to similar compounds, 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol may offer unique reactivity due to its specific molecular structure, making it particularly useful in certain synthetic and research applications.
Propiedades
Número CAS |
97416-77-8 |
|---|---|
Fórmula molecular |
C7H15NO4 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-(1,3-oxazolidin-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C7H15NO4/c9-3-7(4-10,5-11)6-8-1-2-12-6/h6,8-11H,1-5H2 |
Clave InChI |
WLZNNRXZWUUMGD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(N1)C(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


